

The Binding Site of UCB-9260 on TNF-alpha: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCB-9260

Cat. No.: B2997626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of **UCB-9260**, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). **UCB-9260** represents a novel approach to TNF-alpha inhibition by stabilizing a distorted, asymmetric form of the TNF-alpha trimer, thereby impairing its signaling capabilities.

Executive Summary

UCB-9260 is an orally active compound that modulates TNF-alpha activity through a unique allosteric mechanism. Instead of blocking the receptor-binding site directly, **UCB-9260** binds within the core of the TNF-alpha trimer. This binding event induces a conformational change, resulting in an asymmetric trimer that can only bind two of the three TNF receptor 1 (TNFR1) molecules.^{[1][2]} This incomplete receptor engagement leads to an incompetent signaling complex and subsequent inhibition of downstream inflammatory pathways.^{[1][2][3]}

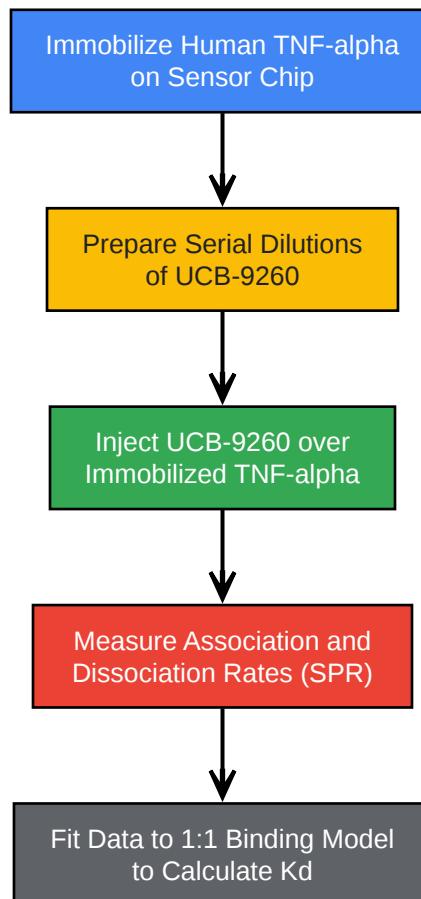
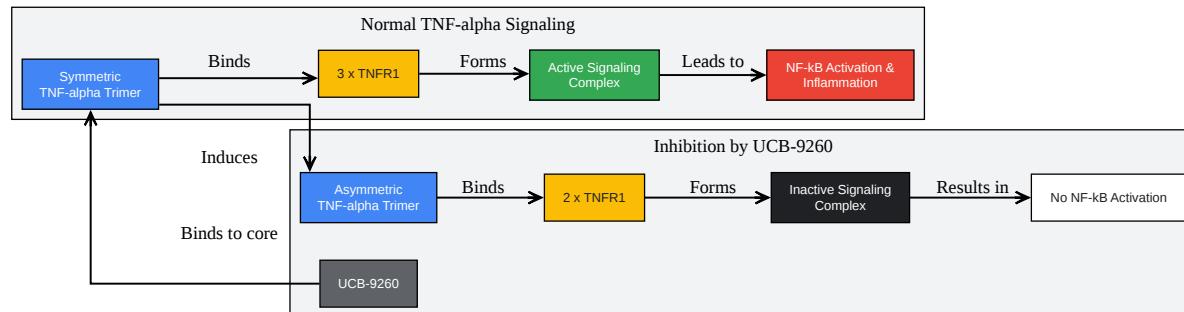
Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding of **UCB-9260** to TNF-alpha and its inhibitory effects.

Parameter	Value	Species	Method	Reference
Binding Affinity (Kd)	13 nM	Human	Not Specified	[4][5]
NF-κB Inhibition (IC50)	202 nM	Human	HEK-293 cell-based assay	[2][4]
TNF-dependent Cytotoxicity Inhibition (IC50)	116 nM	Human	Cell-based cytotoxicity assay	[3][4]
TNF-dependent Cytotoxicity Inhibition (IC50)	120 nM	Mouse	Cell-based cytotoxicity assay	[3][4]

Table 1: Binding Affinity and In Vitro Efficacy of UCB-9260.

The UCB-9260 Binding Site on TNF-alpha



Crystallographic studies have revealed that **UCB-9260** binds to a pocket located in the center of the TNF-alpha trimer.[1][6] This pocket is formed by the movement of the TNF-alpha monomers relative to each other.[3] The binding of **UCB-9260** stabilizes a distorted conformation of the trimer.[1][7]

Key amino acid residues of TNF-alpha are critical for the interaction with **UCB-9260**. Site-directed mutagenesis studies have shown that a single mutation of Leucine 57 to Phenylalanine (L57F) abrogates the inhibitory effect of **UCB-9260**, indicating that this residue is essential for binding.[6] Docking analyses have further suggested that **UCB-9260** forms hydrogen bonds with Glycine 121 and Tyrosine 151, and engages in hydrophobic interactions with Leucine 57, Tyrosine 59, and Tyrosine 119.[8]

The binding pocket for **UCB-9260** has been described as having three distinct regions, designated as Site 1, Site 2, and Site 3.[6]

Mechanism of Action: Stabilization of an Asymmetric Trimer

The binding of **UCB-9260** to the core of the TNF-alpha trimer induces a conformational change that breaks the trimer's natural symmetry.^{[1][2][7]} This results in a distorted trimer that is unable to properly engage with its receptors. Specifically, the **UCB-9260**-bound TNF-alpha trimer can only bind to two TNFR1 molecules, whereas the native, symmetric trimer binds to three.^[1] This incomplete receptor binding prevents the formation of a functional signaling complex, thereby inhibiting downstream signaling pathways such as NF-κB activation.^{[1][2]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural insights into the disruption of TNF-TNFR1 signalling by small molecules stabilising a distorted TNF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scienceopen.com [scienceopen.com]
- 7. UCB-9260 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Binding Site of UCB-9260 on TNF-alpha: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2997626#what-is-the-binding-site-of-ucb-9260-on-tnf-alpha>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com